![molecular formula C17H19N3O2 B2367253 1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-50-8](/img/structure/B2367253.png)
1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
Scientific Research Applications
- The compound and its derivatives have been investigated for their antimicrobial properties. Specifically, researchers evaluated their effectiveness against both planktonic (free-floating) and biofilm-forming bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa .
- Given the prevalence of biofilm-forming bacteria in various settings, finding environmentally acceptable antimicrobial agents is crucial. This compound and its derivatives may offer potential as biofilm inhibitors, especially against P. aeruginosa and S. epidermidis .
- While specific clinical applications are still being explored, the compound’s structure suggests potential pharmacological relevance. Investigating its interactions with cellular targets and pathways could reveal therapeutic benefits .
- Although not explicitly mentioned in the provided literature, compounds with similar structures have been investigated for antiviral activity. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were studied for their antiviral effects .
Antimicrobial Activity
Biofilm Inhibition
Pharmacological Applications
Antiviral Properties
Chemical Synthesis and Modification
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-4-11-20-12-5-6-15(17(20)22)16(21)18-13-7-9-14(10-8-13)19(2)3/h4-10,12H,1,11H2,2-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBDUCMCHAIVCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666561 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
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